2-Nitrophenyl hexanoate
Overview
Description
2-Nitrophenyl hexanoate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrolysis in Hydrophobic Aggregate Systems
- Hydrolysis Acceleration : 2-Nitrophenyl hexanoate's hydrolysis is accelerated in the presence of azide ion and tetraheptylammonium bromide, a substance with long alkyl chains. This contrasts with other tetraalkylammonium salts with shorter chains which do not significantly elevate reactivity (Kodaka, Fukaya, & Kikkawa, 1986).
Catalytic Cleavage Studies
- Catalytic Activity : Catalytic cleavage of this compound by various iodoso- and iodoxybenzoates has been studied, revealing insights into the reactive behavior of this compound under different conditions (Moss, Alwis, & Shin, 1984).
Interactions with Peptides
- Peptide Catalysis : The hydrolysis of this compound catalyzed by various peptides containing histidine and other amino acids was less efficient than that by imidazole. However, the presence of certain surfactants and hydrophobic peptides significantly enhanced the hydrolysis (Kodaka, 1983).
Aqueous Catalytic Media Applications
- Enhanced Hydrolysis Rates : Methacrylate and styrene latexes, particularly those containing quaternary ammonium ions, have been shown to facilitate the hydrolysis of this compound in aqueous environments. This demonstrates the compound's potential in catalytic media applications (Miller & Ford, 2000).
Inhibition Studies in Corrosion Science
- Corrosion Inhibition : Although indirectly related, studies involving nitrophenyl derivatives, similar to this compound, have been explored for their inhibitive effects on corrosion, indicating potential applications in material science and corrosion prevention (Lagrenée et al., 2001).
Substrate Incorporation in Catalysis
- Substrate Incorporation : Evidence suggests the incorporation of this compound into the cyclic cavity of catalysts, providing insights into enzyme model systems and substrate-specific reactions (MurakamiYukito, SunamotoJunzo, & KanoKoji, 1973).
Kinetic Studies
- Analysis of Kinetics : Kinetic analysis of hydrolyses of this compound in various conditions offers valuable data on the interaction dynamics of this compound under different chemical conditions (Miller et al., 2000).
properties
IUPAC Name |
(2-nitrophenyl) hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMXDASIVKXFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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